molecular formula C13H17N3O B1406348 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile CAS No. 1706430-27-4

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile

Cat. No.: B1406348
CAS No.: 1706430-27-4
M. Wt: 231.29 g/mol
InChI Key: ZOKAJOPBYHZQLK-UHFFFAOYSA-N
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Description

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile (CAS: 1045335-17-8) is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 2 and a 2-(piperidin-4-yl)ethoxy moiety at position 6 . Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.30 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting adenosine receptors and kinases .

Properties

IUPAC Name

6-(2-piperidin-4-ylethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-10-12-2-1-3-13(16-12)17-9-6-11-4-7-15-8-5-11/h1-3,11,15H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKAJOPBYHZQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile involves several steps. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with 2-(4-piperidinyl)ethanol under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the piperidine ring, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the nitrile group to an amine.

    Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions.

Scientific Research Applications

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and potential as a pharmacological agent.

    Chemical Research:

Mechanism of Action

The mechanism of action of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting neurological functions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating synaptic transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile with structurally related pyridine- or thienopyridine-based carbonitriles, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Structural and Substituent Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Pyridine -CN (position 2); 2-(piperidin-4-yl)ethoxy (position 6) C₁₃H₁₇N₃O 231.30 Flexible ethoxy linker; basic piperidine moiety
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) Thienopyridine -CN (position 2); 5-bromobenzofuran-2-yl (position 6); -NH₂ (position 3) C₁₇H₉BrN₄OS 407.25 Brominated benzofuran enhances hydrophobicity; amino group enables derivatization
6-[6-Amino-1-[(4-amino-2,6-difluoro-phenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]pyridine-2-carbonitrile (11q) Pyridine-Pyrazolopyrimidine -CN (position 2); pyrazolopyrimidine-aminobenzyl (position 6) C₂₀H₁₄F₂N₈ 428.37 Fluorine atoms increase electronegativity; pyrazolopyrimidine enhances π-stacking
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine -CN (position 3); 4-methylpiperazinyl (position 2); thiophene (position 6) C₂₁H₂₁N₅S 383.49 Methylpiperazine improves solubility; thiophene contributes to aromatic interactions
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (PI-17430) Thienopyridine -CN (position 2); -CF₃ (position 4); phenyl (position 6) C₁₅H₈F₃N₃S 335.30 Trifluoromethyl group enhances metabolic stability; phenyl increases lipophilicity

Biological Activity

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine moiety and an ethoxy group, which contributes to its unique biological activity. The presence of the carbonitrile group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as:

  • Enzyme Inhibitor : It inhibits specific enzymes involved in metabolic pathways.
  • Cellular Signaling Modulator : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism.
  • Cytotoxic Agent : At elevated concentrations, it exhibits cytotoxic effects, suggesting a dual role depending on dosage.

The mechanisms through which this compound exerts its effects include:

  • Binding Interactions : The compound binds to various biomolecules, including enzymes and transcription factors, altering their activity.
  • Gene Expression Modulation : It affects the transcriptional activity of genes involved in critical cellular processes such as inflammation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits specific metabolic enzymes
Cellular SignalingModulates signaling pathways
Gene ExpressionAlters transcription factor activity
ToxicityCytotoxic at high concentrations

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityReference
This compoundEnzyme inhibitor, cytotoxic
4-Nitro-2-(trifluoromethyl)-1-vinylbenzeneSimilar enzyme inhibition
TrifluoromethylpyridinesAntimicrobial properties

Case Study 1: Enzyme Interaction Analysis

A study focused on the enzyme inhibition properties demonstrated significant inhibitory effects on specific enzymes involved in oxidative stress response. The IC50 values indicated a dose-dependent relationship between the compound concentration and enzyme activity reduction.

Case Study 2: Cellular Response Assessment

In vitro studies using human cell lines illustrated that treatment with varying concentrations of this compound resulted in differential gene expression profiles. Notably, genes associated with apoptosis were upregulated at higher concentrations, suggesting potential therapeutic applications in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile
Reactant of Route 2
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6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile

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